molecular formula C11H10N6O2 B5507990 1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE

Cat. No.: B5507990
M. Wt: 258.24 g/mol
InChI Key: WEOHNQSKAMALMO-UHFFFAOYSA-N
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Description

1-{5-METHYL-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a useful research compound. Its molecular formula is C11H10N6O2 and its molecular weight is 258.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone is 258.08652358 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis and Structural Analysis : A study presented the synthesis of a compound through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and a specific ketone. This work primarily focused on the compound's crystalline structure and intermolecular interactions, highlighting its potential for further chemical application and study (Xu et al., 2005).

  • Antiviral Activity Research : Another research explored the synthesis of heterocyclic compounds derived from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone. These compounds showed potential antiviral activities, suggesting their significance in medical chemistry for developing new therapeutic agents (Attaby et al., 2006).

  • Antimicrobial Activity Studies : A study on 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activities. This research provides an example of how similar heterocyclic compounds could be applied in the development of new antimicrobial agents (Salimon et al., 2011).

  • Drug-likeness Prediction and Microbial Investigation : Research involving the synthesis of dihydropyrrolone conjugates from a benzoyl triazole compound explored their antibacterial, antifungal, and antimycobacterial activities. This study not only provided insights into the compounds' biological activities but also investigated their drug-likeness properties, suggesting the potential for pharmaceutical applications (Pandya et al., 2019).

  • Corrosion Inhibition : A specific triazole-derived compound was investigated for its effectiveness as a corrosion inhibitor for mild steel in an acidic environment. This study illustrates an industrial application of heterocyclic compounds, showing how they can be utilized in materials science to protect metals from corrosion (Jawad et al., 2020).

Mechanism of Action

If the compound is biologically active, this would involve a discussion of how the compound interacts with biological targets to exert its effects .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, including any proposed applications for the compound and any unanswered questions or challenges that need to be addressed .

Properties

IUPAC Name

1-[5-methyl-1-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-7-9(8(2)18)12-15-17(7)11-10(13-19-14-11)16-5-3-4-6-16/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHNQSKAMALMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N3C=CC=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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